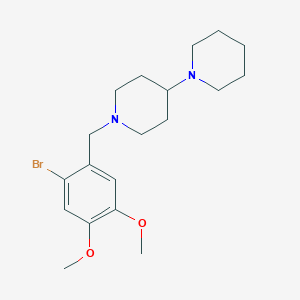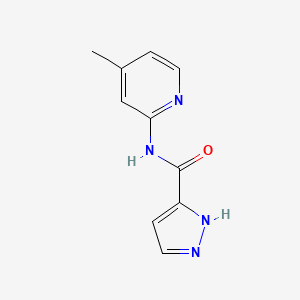
1'-(2-bromo-4,5-dimethoxybenzyl)-1,4'-bipiperidine
Overview
Description
The compound “1’-(2-bromo-4,5-dimethoxybenzyl)-1,4’-bipiperidine” is a complex organic molecule. It contains a bipiperidine moiety, which is a type of nitrogen-containing ring structure, and a 2-bromo-4,5-dimethoxybenzyl group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a related compound, 1-(2-bromo-4,5-dimethoxybenzyl)-1H-benzo[d]-[1,2,3]triazole, was synthesized using benzotriazole, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, and potassium carbonate .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely contains a bipiperidine ring attached to a 2-bromo-4,5-dimethoxybenzyl group . The exact structure would depend on the specific arrangement of these groups in the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which it is used. The bromine atoms and the methoxy groups could potentially be involved in various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be predicted based on its structure and the properties of similar compounds. For example, it is likely to have a relatively high molecular weight due to the presence of multiple heavy atoms (bromine and nitrogen). It may also have certain polar characteristics due to the presence of the methoxy groups .Scientific Research Applications
Synthesis and Chemical Applications
1'-(2-bromo-4,5-dimethoxybenzyl)-1,4'-bipiperidine and its derivatives are primarily utilized in chemical synthesis and have been involved in the formation of complex organic compounds. A study by Rosa et al. (1997) demonstrated its use in the synthesis of amaryllidaceae alkaloids, where it underwent radical cyclization to yield various phenanthridinylethyl alcohols, leading to compounds like assoanine and pratosine (Rosa et al., 1997). This showcases its role in the creation of complex molecules, often with potential pharmaceutical applications.
Analysis Techniques
Advancements in analytical chemistry have incorporated compounds like this compound. Abiedalla et al. (2021) used related compounds in gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared (GC-IR) analysis, highlighting its importance in the identification and characterization of novel psychoactive substances (Abiedalla et al., 2021).
Potential Biological Activities
The derivatives of this compound have shown potential in biological applications. For instance, Cui et al. (2011) explored synthetic bromophenols and their methoxy derivatives for their inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for treating type 2 diabetes and obesity (Cui et al., 2011). This suggests potential therapeutic applications of these compounds.
Pharmaceutical Research
In pharmaceutical research, derivatives of this compound have been investigated for their potential medicinal properties. Khan et al. (2005) synthesized a series of biperidines, including variations of this compound, as tyrosinase inhibitors for potential use in treating hyperpigmentation disorders (Khan et al., 2005).
Future Directions
properties
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-piperidin-1-ylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BrN2O2/c1-23-18-12-15(17(20)13-19(18)24-2)14-21-10-6-16(7-11-21)22-8-4-3-5-9-22/h12-13,16H,3-11,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEOWFOLDHKLNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CN2CCC(CC2)N3CCCCC3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3,4-dimethylphenyl)-N-{4-[(4-methyl-1-piperidinyl)carbonyl]benzyl}methanesulfonamide](/img/structure/B3464101.png)
![N-(3-chlorophenyl)-N-[4-(1-pyrrolidinylcarbonyl)benzyl]methanesulfonamide](/img/structure/B3464107.png)
![N-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]acetamide](/img/structure/B3464114.png)

![1,2-dihydro-2'H-spiro[benzo[f]chromene-3,1'-naphthalen]-2'-one](/img/structure/B3464131.png)
![2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]-6-nitro-1,3-benzothiazole](/img/structure/B3464141.png)
![3-{5-[(2-amino-3,7-dicyano-4,6-dimethyl-5H-cyclopenta[b]pyridin-5-ylidene)methyl]-2-furyl}benzoic acid](/img/structure/B3464143.png)

![2-ethoxy-4-{[5-(4-methylphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B3464156.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-[(3-methylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B3464163.png)
![9-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B3464169.png)

![1-benzyl-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-piperidinamine](/img/structure/B3464189.png)
![1-(3-fluorobenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B3464198.png)